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molecular formula C13H7ClN4 B1425236 3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile CAS No. 1125406-99-6

3-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile

Cat. No. B1425236
M. Wt: 254.67 g/mol
InChI Key: YBEQOLPTZPSMNQ-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

A mixture of 3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)benzonitrile (1 mmol) and Pd/C (20 mg) in DMF/THF (10 ml/10 ml) was stirred at r.t. for 6 h equipped with a H2 balloon. Then the solvent was removed under reduced pressure and 3-(imidazo[1,2-b]pyridazin-2-yl)benzonitrile was obtained with a yield of 88.5%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=3)[C:14]#[N:15])[N:10]=2)[N:7]=1>CN(C=O)C.C1COCC1.[Pd]>[N:10]1[C:9]([C:11]2[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=2)[C:14]#[N:15])=[CH:8][N:6]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C=2C=C(C#N)C=CC2
Name
DMF THF
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O.C1CCOC1
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a H2 balloon
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C#N)C=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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